![molecular formula C10H14BrNO2S B1275991 3-Bromo-N-(tert-butyl)benzenesulphonamide CAS No. 308283-47-8](/img/structure/B1275991.png)
3-Bromo-N-(tert-butyl)benzenesulphonamide
Overview
Description
3-Bromo-N-(tert-butyl)benzenesulphonamide is a chemical compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.2 . It is a solid substance that is sealed in dry storage at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-N-(tert-butyl)benzenesulphonamide is1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Bromo-N-(tert-butyl)benzenesulphonamide has a melting point of 68-70°C and a predicted boiling point of 365.3±44.0°C . It has a predicted density of 1.419±0.06 g/cm3 . The compound is stored in a dry, sealed environment at room temperature .Scientific Research Applications
Proteomics Research
3-Bromo-N-(tert-butyl)benzenesulphonamide: is utilized in proteomics, which is the large-scale study of proteins. It serves as a specialty product for probing protein interactions and functions. This compound can be used to modify proteins or peptides, aiding in the identification and characterization of protein complexes .
Enzyme Inhibition Studies
This compound has been used in studies focusing on the inhibition of enzymes. For example, it can be used to study the inhibition of dihydrofolate reductase, an enzyme critical in folate metabolism. Such studies are essential for understanding the mechanism of action of potential drug candidates .
Angiotensin II AT2 Receptor Agonists
One of the key applications of 3-Bromo-N-(tert-butyl)benzenesulphonamide is in the preparation of benzamides as selective angiotensin II AT2 receptor agonists. These agonists are investigated for their potential therapeutic effects in cardiovascular diseases .
Organic Synthesis
As an intermediate in organic synthesis, this compound is used to prepare various benzamide derivatives. These derivatives have a wide range of applications, including the development of new materials, pharmaceuticals, and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 3-Bromo-N-(tert-butyl)benzenesulphonamide is valuable for the synthesis of compounds with potential pharmacological activities. It is particularly useful in the synthesis of molecules that target specific receptors or enzymes involved in disease pathways .
Chemical Biology
Researchers in chemical biology employ this compound to explore the chemical basis of biological processes. It can be used to create probes or inhibitors that help dissect complex biochemical pathways .
Material Science
In material science, derivatives of 3-Bromo-N-(tert-butyl)benzenesulphonamide can be used to modify surface properties of materials. This can lead to the development of new materials with improved characteristics such as increased durability or enhanced electrical conductivity .
Pharmacodynamics
This compound is instrumental in pharmacodynamics studies where it helps in understanding the effects and mechanisms of drugs on the body. It can be used to synthesize analogs that mimic or block the action of natural biomolecules, providing insights into their interaction with biological targets .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-N-(tert-butyl)benzenesulphonamide is the angiotensin II AT2 receptor . This receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Mode of Action
3-Bromo-N-(tert-butyl)benzenesulphonamide interacts with the angiotensin II AT2 receptor as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions.
Pharmacokinetics
Its storage temperature is recommended to be at room temperature, indicating its stability under normal conditions .
Result of Action
The activation of the angiotensin II AT2 receptor by 3-Bromo-N-(tert-butyl)benzenesulphonamide can lead to a variety of molecular and cellular effects. For instance, it can cause relaxation of blood vessels, inhibition of cell proliferation, and modulation of hormone secretion . These effects contribute to its potential therapeutic applications.
Action Environment
The action of 3-Bromo-N-(tert-butyl)benzenesulphonamide can be influenced by various environmental factors. For example, changes in pH, temperature, and the presence of other substances can affect its stability and efficacy. It’s also important to note that this compound can cause skin, eye, and respiratory tract irritation, so protective measures should be taken when handling it .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation (H319) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding inhalation, swallowing, or contact with the compound, wearing protective gloves, goggles, and a protective mask during use, and avoiding contact with oxidants during storage .
properties
IUPAC Name |
3-bromo-N-tert-butylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTQHWKZGFKXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406589 | |
Record name | 3-Bromo-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(tert-butyl)benzenesulphonamide | |
CAS RN |
308283-47-8 | |
Record name | 3-Bromo-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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